molecular formula C9H15Cl6O4P B565999 Tris(1,3-dichloro-2-propyl) Phosphate-d15 CAS No. 1447569-77-8

Tris(1,3-dichloro-2-propyl) Phosphate-d15

Cat. No.: B565999
CAS No.: 1447569-77-8
M. Wt: 445.98
InChI Key: ASLWPAWFJZFCKF-BXSQCBKHSA-N
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Description

Tris(1,3-dichloro-2-propyl) Phosphate-d15: is a deuterated analog of Tris(1,3-dichloro-2-propyl) Phosphate, a widely used organophosphorus flame retardant. The deuterated version is often utilized in scientific research to study the behavior and fate of the non-deuterated compound in various environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(1,3-dichloro-2-propyl) Phosphate-d15 typically involves the reaction of deuterated 1,3-dichloro-2-propanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as the laboratory preparation but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tris(1,3-dichloro-2-propyl) Phosphate-d15 can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can also be reduced under specific conditions, although this is less common.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound due to the presence of chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are often employed.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms with fewer chlorine atoms.

    Substitution: Substituted products where chlorine atoms are replaced by other functional groups.

Scientific Research Applications

Chemistry: Tris(1,3-dichloro-2-propyl) Phosphate-d15 is used as a reference standard in analytical chemistry to study the behavior of its non-deuterated counterpart in various matrices.

Biology: In biological research, the compound is used to investigate the metabolic pathways and toxicological effects of organophosphorus flame retardants.

Medicine: While not directly used in medicine, the compound’s study helps understand the potential health impacts of exposure to organophosphorus flame retardants.

Industry: The compound is used in the development of safer flame retardants and in the study of their environmental impact.

Comparison with Similar Compounds

  • Tris(2-chloroethyl) Phosphate
  • Tris(2,3-dibromopropyl) Phosphate
  • Tris(1,3-dichloroisopropyl) Phosphate

Uniqueness: Tris(1,3-dichloro-2-propyl) Phosphate-d15 is unique due to the presence of deuterium atoms, which makes it particularly useful in tracing studies and in understanding the environmental fate and behavior of its non-deuterated counterpart.

Properties

CAS No.

1447569-77-8

Molecular Formula

C9H15Cl6O4P

Molecular Weight

445.98

IUPAC Name

tris(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) phosphate

InChI

InChI=1S/C9H15Cl6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D

InChI Key

ASLWPAWFJZFCKF-BXSQCBKHSA-N

SMILES

C(C(CCl)OP(=O)(OC(CCl)CCl)OC(CCl)CCl)Cl

Synonyms

1,3-Dichloro-2-propanol Phosphate-d15;  3PC-R-d15;  Antiblaze 195-d15;  CRP-d15;  FR 10-d15;  Fyrol FR 2-d15;  PF 38-d15;  PF 38/3-d15;  TDCPP-d15;  Tri(1,3-dichloroisopropyl) Phosphate-d15;  Tris(1,3-dichloroisopropyl)phosphate-d15;  Tris(1-chloromethyl-2-chlo

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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